molecular formula C8H6N2OS B025873 2-Aminobenzo[d]thiazole-6-carbaldehyde CAS No. 106429-08-7

2-Aminobenzo[d]thiazole-6-carbaldehyde

Cat. No. B025873
M. Wt: 178.21 g/mol
InChI Key: DCNYZCPMDDDDLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminobenzo[d]thiazole-6-carbaldehyde and its derivatives involves various methods. For instance, the synthesis of novel derivatives of benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles starting from 1-hydroxycarbazole-2-carbaldehydes through reactions with chloroacetone and o-aminothiophenol highlights a potential method that might be adapted for synthesizing related compounds (Sangeetha & Rajendra Prasad, 2006). Additionally, the creation of 3-aminofuran derivatives via multicomponent reactions involving thiazole carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) suggests an alternative synthesis pathway that could be explored for 2-Aminobenzo[d]thiazole-6-carbaldehyde and its analogs (Ma et al., 2005).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as the cyclization under microwave irradiation of 2-aminothiophenol and 4-methoxybenzaldehyde to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole, offers insights into the molecular structure and the impact of substituents on the benzothiazole backbone. These studies, which utilize ab initio and density functional theory (DFT) methods, provide a foundation for understanding the molecular structure of 2-Aminobenzo[d]thiazole-6-carbaldehyde (Arslan & Algül, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be inferred from studies on similar compounds. For instance, the synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization between 2-aminobenzothiazole and ketones/chalcones demonstrates the potential reactions and chemical versatility of the benzothiazole core (Mishra et al., 2014).

Physical Properties Analysis

The physical properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be closely related to those of similar compounds. The crystal and molecular structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde provides insights into the physical characteristics, such as crystallinity and molecular interactions, which are crucial for understanding the physical properties of 2-Aminobenzo[d]thiazole-6-carbaldehyde (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities and stability, can be deduced from the synthesis and characterization of related compounds. The I2/TBHP-mediated tandem cyclization and oxidation reaction providing facile access to 2-substituted thiazoles and benzothiazoles illustrates the chemical versatility and potential reactions that 2-Aminobenzo[d]thiazole-6-carbaldehyde might undergo (Liu et al., 2019).

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : “2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives” are used as new building blocks in drug discovery . They are part of many compounds and drugs that have several different bioactivities .
  • Method : An elegant pathway for synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates is described. These building blocks can be substituted at four different positions on the bicycle and thus offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .
  • Results : A series of 12 new compounds was prepared using the described methods and Williamson ether synthesis .

Synthesis of Benzothiazine N -acylhydrazones

  • Field : Organic Chemistry
  • Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Benzothiazine N -acylhydrazones .
  • Method : The specific method of application or experimental procedures are not provided in the source .
  • Results : The synthesized Benzothiazine N -acylhydrazones have potential antinociceptive and anti-inflammatory activity .

Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

  • Field : Organic Chemistry
  • Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
  • Method : The specific method of application or experimental procedures are not provided in the source .
  • Results : The synthesized Thiazole-2-yl-(amino)methylphosphonate diethyl esters are useful building blocks for taxane analogs .

Synthesis of Biologically Active Derivatives

  • Field : Medicinal Chemistry
  • Application : “2-Aminobenzothiazole” is used in the synthesis of biologically active compounds . These compounds have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
  • Method : The synthesis of “2-Aminobenzothiazole” derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of “2-Aminobenzothiazole” with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
  • Results : The synthesized “2-Aminobenzothiazole” derivatives have potential antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Synthesis of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

  • Field : Organic Chemistry
  • Application : “2-Thiazolecarboxaldehyde” may be used as a reactant in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
  • Method : The specific method of application or experimental procedures are not provided in the source .
  • Results : The synthesized Thiazole-2-yl-(amino)methylphosphonate diethyl esters are useful building blocks for taxane analogs .

Synthesis of 2-Aminobenzothiazole Derivatives

  • Field : Medicinal Chemistry
  • Application : “2-Aminobenzothiazole” is used in the synthesis of biologically active compounds . These compounds have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
  • Method : The synthesis of “2-Aminobenzothiazole” derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of “2-Aminobenzothiazole” with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
  • Results : The synthesized “2-Aminobenzothiazole” derivatives have potential antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Future Directions

The future directions for “2-Aminobenzo[d]thiazole-6-carbaldehyde” could involve further exploration of the chemical space around the molecule, given its potential for substitution at four different positions . This could lead to the development of new biologically active compounds, especially as antibacterial, antifungal, and anticancer agents .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNYZCPMDDDDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[d]thiazole-6-carbaldehyde

Synthesis routes and methods I

Procedure details

110.5 g (0.613 mol) of 1a are stirred in 200 ml of THF with 319.8 g (3.678 mol) of manganese (IV) oxide at room temperature for 3 days. The reaction mixture is filtered, the residue on the filter is washed with THF, and the filtrate is evaporated in vacuo.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, slowly add phenyl lithium (5 mL, 9.16 mmol, 2.1 equiv from a solution 1.8 M in cyclohexane/ether, 70/30) to a cold (−78° C.) solution of commercially available 2-bromo benzothiazole in 30 mL of dry THF. After the addition is complete stir the mixture for 5 minutes and add t-butyl lithium (5.6 mL, 9.16 mmol, 2.1 equiv from a solution 1.7 M in pentane). The mixture will turn from a creamy white color to green over 1 hour. At this point, rapidly add formyl piperidine (2.4 mL, 21.8 mmol, 5 equiv) dropwise and warm the mixture slowly to (>1 hour) 0° C. Quench the reaction into a mixture of cold saturated NH4Cl and extract with EtOAc. Separate the phases and back extract the organic one with more EtOAc (three times). Dry the combined organic phases over MgSO4, filter and concentrate in vacuo to afford the ldehyde (50% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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